An In-depth Technical Guide to 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 54621-18-0)
An In-depth Technical Guide to 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 54621-18-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid, a unique spirocyclic amino acid. The document details its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and predicted spectroscopic data for characterization. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Core Compound Properties
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a non-proteinogenic α-amino acid characterized by a spirocyclic system where a cyclohexane ring is fused to a 1,4-dioxolane ring. This rigid scaffold makes it an interesting building block for the synthesis of novel organic molecules with potential applications in pharmaceuticals and material science.
Table 1: Physicochemical and Predicted Properties
| Property | Value | Source |
| CAS Number | 54621-18-0 | N/A |
| Molecular Formula | C₉H₁₅NO₄ | N/A |
| Molecular Weight | 201.22 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 301-304 °C | N/A |
| Boiling Point (Predicted) | 372.1 ± 42.0 °C | N/A |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | N/A |
| Storage Temperature | 2-8 °C | N/A |
| Solubility | Soluble in polar solvents. | N/A |
Synthesis of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Synthesis of the Precursor: 1,4-dioxaspiro[4.5]decan-8-one
The starting material for both proposed syntheses is 1,4-dioxaspiro[4.5]decan-8-one, which can be prepared from 1,4-cyclohexanedione.
Experimental Protocol: Ketalization of 1,4-Cyclohexanedione
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1 equiv.), ethylene glycol (1.1 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.) in toluene.
-
Reaction: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 1,4-dioxaspiro[4.5]decan-8-one, can be purified by vacuum distillation or column chromatography.
Proposed Synthetic Route 1: Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[1][2][3][4][5] This three-component reaction involves the treatment of a ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Experimental Protocol: Strecker Synthesis
-
Formation of α-aminonitrile: In a well-ventilated fume hood, a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equiv.) in aqueous ethanol is treated with ammonium chloride (1.2 equiv.) and potassium cyanide (1.2 equiv.). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC.
-
Isolation of α-aminonitrile: The reaction mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 8-amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
-
Hydrolysis to the α-amino acid: The crude α-aminonitrile is then subjected to acidic hydrolysis by refluxing in concentrated hydrochloric acid for several hours.[6]
-
Purification: The resulting solution is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base (e.g., ammonium hydroxide). The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.
Proposed Synthetic Route 2: Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids through the formation of a hydantoin intermediate, which is subsequently hydrolyzed.[7][8][9][10]
Experimental Protocol: Bucherer-Bergs Synthesis
-
Hydantoin Formation: A mixture of 1,4-dioxaspiro[4.5]decan-8-one (1 equiv.), potassium cyanide (2 equiv.), and ammonium carbonate (4 equiv.) in a mixture of ethanol and water is heated in a sealed vessel at 60-80 °C for several hours.
-
Isolation of Hydantoin: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the spirohydantoin derivative. The solid is collected by filtration, washed with water, and dried.
-
Hydrolysis of Hydantoin: The isolated hydantoin is then hydrolyzed to the corresponding amino acid by heating with a strong base (e.g., aqueous barium hydroxide) or a strong acid (e.g., concentrated hydrochloric acid) at elevated temperatures for an extended period.[11]
-
Purification: The workup and purification of the final amino acid product are similar to the procedure described for the Strecker synthesis, involving neutralization to the isoelectric point to induce precipitation.
Spectroscopic Data (Predicted)
As no experimental spectra for 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid are publicly available, the following data are predicted based on the chemical structure and known spectroscopic trends for similar functional groups.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm)
| Protons | Predicted Chemical Shift (δ) | Multiplicity | Integration |
| -CH₂- (cyclohexane, 4H) | 1.50 - 1.90 | m | 4H |
| -CH₂- (cyclohexane, 4H) | 1.90 - 2.20 | m | 4H |
| -O-CH₂-CH₂-O- (dioxolane) | 3.90 - 4.10 | s | 4H |
| -NH₂ | Variable (broad) | s (br) | 2H |
| -COOH | Variable (broad) | s (br) | 1H |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ) |
| C (spiro) | ~60 |
| -CH₂- (cyclohexane) | 25 - 40 |
| -O-CH₂-CH₂-O- (dioxolane) | ~65 |
| C (spiro, quaternary) | ~108 |
| -COOH | 175 - 185 |
FT-IR Spectroscopy
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200 - 2500 (broad) | O-H stretch | Carboxylic acid |
| 3100 - 3000 | N-H stretch | Primary amine |
| 2950 - 2850 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Carboxylic acid |
| 1640 - 1560 | N-H bend | Primary amine |
| 1200 - 1000 | C-O stretch | Ketal |
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 201. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and potentially fragmentation of the cyclohexane and dioxolane rings.[12][13][14][15][16]
Table 5: Predicted Mass Spectrometry Fragments
| m/z | Fragment |
| 201 | [M]⁺ |
| 156 | [M - COOH]⁺ |
| Other fragments | Corresponding to the loss of parts of the spirocyclic system. |
Experimental Workflow Overview
The general workflow for the synthesis and characterization of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is outlined below.
Potential Applications
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid holds potential in several areas of research and development:
-
Drug Discovery: The rigid spirocyclic scaffold can be used to synthesize conformationally constrained peptides and peptidomimetics, which may exhibit enhanced biological activity and selectivity. Derivatives of this amino acid could be explored for their potential as antimicrobial, cytotoxic, or neuroprotective agents.
-
Organic Synthesis: As a bifunctional molecule, it serves as a versatile building block for the synthesis of complex heterocyclic systems and other novel organic compounds.
-
Polymer Science: The amino acid functionality allows for its incorporation into polymers, potentially modifying their properties for specific applications.
This technical guide provides a foundational understanding of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. The proposed synthetic routes and predicted analytical data offer a starting point for its practical synthesis and characterization in a laboratory setting. Further research into this compound and its derivatives is warranted to fully explore its potential in various scientific disciplines.
References
- 1. Amino Acid Synthesis - Strecker [quimicaorganica.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Bucherer-Bergs Reaction [organic-chemistry.org]
- 11. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]
- 12. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. Amino acids [medizin.uni-muenster.de]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
